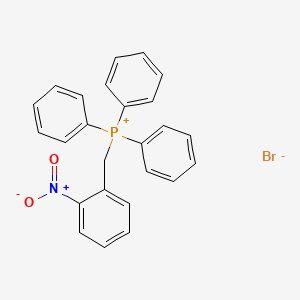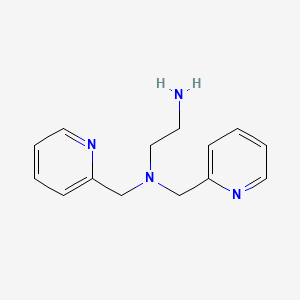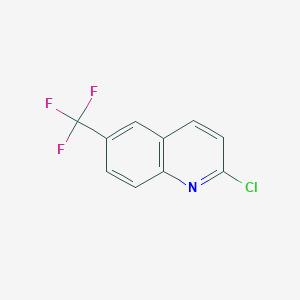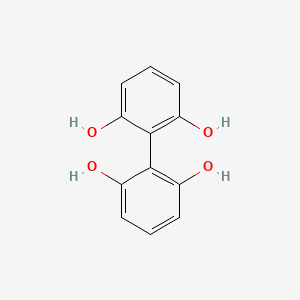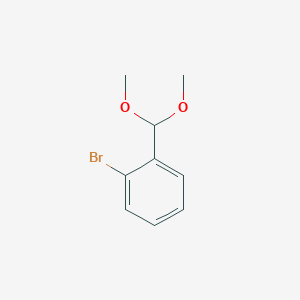
2-Bromobenzaldehído dimetil acetal
Descripción general
Descripción
2-Bromobenzaldehyde dimethyl acetal is an organic compound with the molecular formula C9H11BrO2. It is derived from 2-bromobenzaldehyde and is characterized by the presence of a bromine atom attached to a benzene ring, along with a dimethyl acetal functional group. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
2-Bromobenzaldehyde dimethyl acetal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mecanismo De Acción
Target of Action
The primary target of the compound 2-Bromobenzaldehyde dimethyl acetal, also known as 1-bromo-2-(dimethoxymethyl)benzene, is the carbonyl group in aldehydes and ketones . This compound can react with these groups to form intermediates such as hemiacetals and acetals .
Mode of Action
The interaction of 2-Bromobenzaldehyde dimethyl acetal with its targets involves a nucleophilic addition reaction . In the presence of an acid catalyst, the compound adds to the carbonyl function of aldehydes and ketones to form a hydroxy ether called a hemiacetal . This reaction can continue by adding another equivalent of an alcohol to form a diether called an acetal .
Biochemical Pathways
The formation of acetals from 2-Bromobenzaldehyde dimethyl acetal affects the biochemical pathways involving aldehydes and ketones . The compound’s interaction with these groups leads to the formation of hemiacetals and acetals, which are important functional groups appearing in many biochemical pathways, including those in sugar chemistry .
Pharmacokinetics
The compound’s reactivity with aldehydes and ketones suggests that it may be metabolized in pathways involving these groups .
Result of Action
The molecular and cellular effects of 2-Bromobenzaldehyde dimethyl acetal’s action primarily involve the transformation of aldehydes and ketones into hemiacetals and acetals . This transformation can have significant effects on the biochemical pathways in which these groups are involved .
Action Environment
The action of 2-Bromobenzaldehyde dimethyl acetal is influenced by environmental factors such as the presence of an acid catalyst and the removal of water produced during the formation of an acetal . These factors can affect the compound’s efficacy and stability .
Métodos De Preparación
2-Bromobenzaldehyde dimethyl acetal can be synthesized through the nucleophilic addition of methanol to 2-bromobenzaldehyde in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal intermediate, which further reacts with methanol to form the acetal. The reaction conditions typically include an acid catalyst such as hydrochloric acid and the removal of water to drive the equilibrium towards acetal formation .
Análisis De Reacciones Químicas
2-Bromobenzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromobenzoic acid.
Reduction: Reduction reactions can convert it to 2-bromobenzyl alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: In the presence of aqueous acid, the acetal group can be hydrolyzed back to 2-bromobenzaldehyde and methanol
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines.
Comparación Con Compuestos Similares
2-Bromobenzaldehyde dimethyl acetal can be compared with other similar compounds, such as:
2-Bromobenzaldehyde: Lacks the acetal group and is more reactive towards nucleophilic addition reactions.
Benzaldehyde dimethyl acetal: Lacks the bromine atom and has different reactivity patterns.
4-Bromobenzaldehyde dimethyl acetal: The bromine atom is positioned differently on the benzene ring, leading to variations in reactivity and applications.
These comparisons highlight the unique reactivity and applications of 2-Bromobenzaldehyde dimethyl acetal in various chemical processes.
Propiedades
IUPAC Name |
1-bromo-2-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLXDKWPRPXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456953 | |
| Record name | 2-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-09-3 | |
| Record name | 2-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromobenzaldehyde Dimethyl Acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-bromo-2-(dimethoxymethyl)benzene in the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates?
A1: 1-Bromo-2-(dimethoxymethyl)benzene serves as a crucial starting material in a novel synthetic route for 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates []. The process involves the following key steps:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
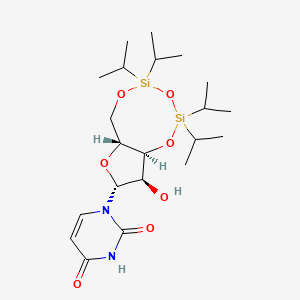
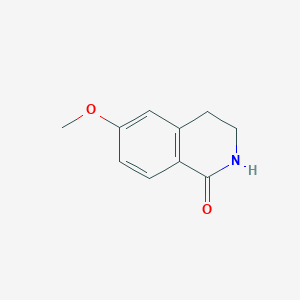
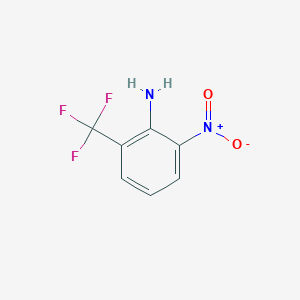

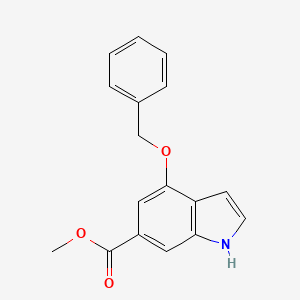
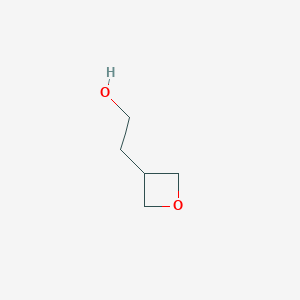
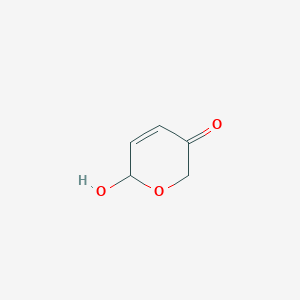
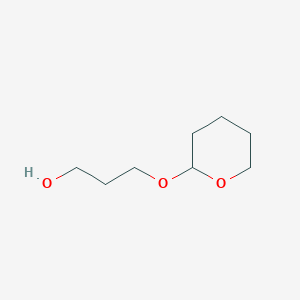
![6-Chloro-benzo[d]isoxazol-3-ylamine](/img/structure/B1589200.png)
